1-(3-Bromopropoxy)-4-fluorobenzene
Overview
Description
1-(3-Bromopropoxy)-4-fluorobenzene is an organic compound with the molecular formula C9H10BrFO It is a derivative of benzene, where a bromopropoxy group is attached to the benzene ring at the 1-position and a fluorine atom at the 4-position
Scientific Research Applications
1-(3-Bromopropoxy)-4-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Safety and Hazards
The safety data sheet for a similar compound, 1-(3-Bromopropoxy)-3-chlorobenzene, indicates that it is harmful if swallowed or inhaled, and it may cause skin and eye irritation. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Similar compounds have been used to introduce propanol functionality to many pharmaceuticals
Mode of Action
As a brominated compound, it may act as an alkylating agent, introducing an alkyl group into other molecules, which can lead to significant changes in their function .
Biochemical Pathways
Given its potential role as an alkylating agent, it could impact a variety of biochemical processes depending on the molecules it interacts with .
Pharmacokinetics
Similar brominated compounds often have good bioavailability due to their lipophilic nature, which allows them to cross biological membranes .
Result of Action
As an alkylating agent, it could potentially alter the function of various biomolecules, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of 1-(3-Bromopropoxy)-4-fluorobenzene can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can react with or stabilize the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropoxy)-4-fluorobenzene can be synthesized through a multi-step process. One common method involves the reaction of 4-fluorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures (around 80°C) for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropoxy)-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include alcohols, aldehydes, or ketones.
Reduction: Products include alkanes or partially reduced intermediates.
Comparison with Similar Compounds
1-(3-Bromopropoxy)-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Bromopropoxy)-4-methoxybenzene: Similar structure but with a methoxy group instead of fluorine.
1-(3-Bromopropoxy)-2,3,5-trimethylbenzene: Similar structure but with additional methyl groups on the benzene ring.
Uniqueness: 1-(3-Bromopropoxy)-4-fluorobenzene is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of compounds, making them valuable in drug design and development.
Properties
IUPAC Name |
1-(3-bromopropoxy)-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNUENLPKPOOPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293582 | |
Record name | 1-(3-bromopropoxy)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1129-78-8 | |
Record name | 1129-78-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90824 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-bromopropoxy)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-bromopropoxy)-4-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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